molecular formula C14H16O3 B12281856 ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate

Cat. No.: B12281856
M. Wt: 232.27 g/mol
InChI Key: NFEBEDXDWGJQMK-MDZDMXLPSA-N
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Description

Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an ethyl ester group and a methoxy group attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate typically involves the condensation of 4-methoxy-2,3-dihydro-1H-indene-1-one with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{4-methoxy-2,3-dihydro-1H-indene-1-one} + \text{ethyl acetate} \xrightarrow{\text{NaOEt, reflux}} \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the indene ring can be reduced to form a saturated indane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-methoxy-2,3-dihydro-1H-indene-1-one.

    Reduction: Formation of ethyl 2-(4-methoxy-2,3-dihydro-1H-indan-1-yl)acetate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 2-(4-methoxy-2,3-dihydro-1H-inden-1-ylidene)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-methoxyphenyl)acetate: Similar structure but lacks the indene ring system.

    Ethyl 2-(4-hydroxy-2,3-dihydro-1H-inden-1-ylidene)acetate: Similar structure but with a hydroxy group instead of a methoxy group.

    Ethyl 2-(4-methoxy-1H-indol-3-yl)acetate: Contains an indole ring system instead of an indene ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl (2E)-2-(4-methoxy-2,3-dihydroinden-1-ylidene)acetate

InChI

InChI=1S/C14H16O3/c1-3-17-14(15)9-10-7-8-12-11(10)5-4-6-13(12)16-2/h4-6,9H,3,7-8H2,1-2H3/b10-9+

InChI Key

NFEBEDXDWGJQMK-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C=C/1\CCC2=C1C=CC=C2OC

Canonical SMILES

CCOC(=O)C=C1CCC2=C1C=CC=C2OC

Origin of Product

United States

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